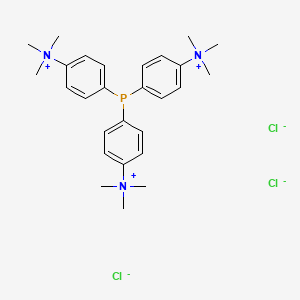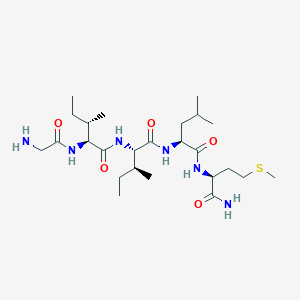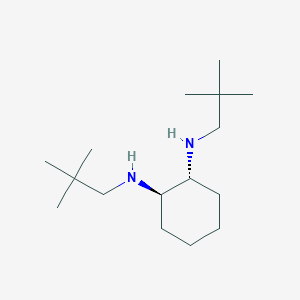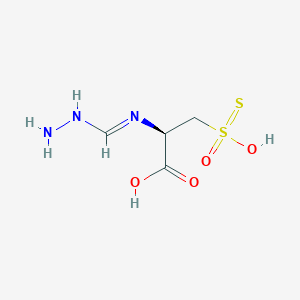
4,4',4''-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride is a chemical compound known for its unique structure and properties. It is a trialkylammonium salt that has found applications in various fields of chemistry and industry due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride typically involves the reaction of phosphorus trichloride with N,N,N-trimethylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Phosphorus Trichloride with N,N,N-Trimethylaniline: This step is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at a specific temperature to facilitate the formation of the product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride involves large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters are optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphine oxides, while reduction can produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride involves its interaction with various molecular targets. The compound can act as an electrophilic methylating agent, facilitating the transfer of methyl groups to nucleophilic substrates . This reactivity is crucial for its applications in organic synthesis and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’,4’'-Phosphanetriyltris(N,N-dimethylaniline): Similar in structure but with dimethyl groups instead of trimethyl groups.
4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) tetrakis(4-methylbenzenesulfonate): A related compound with different counterions.
Uniqueness
4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride is unique due to its specific reactivity and stability, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its role as a methylating agent set it apart from similar compounds.
Eigenschaften
CAS-Nummer |
139599-79-4 |
|---|---|
Molekularformel |
C27H39Cl3N3P |
Molekulargewicht |
542.9 g/mol |
IUPAC-Name |
[4-bis[4-(trimethylazaniumyl)phenyl]phosphanylphenyl]-trimethylazanium;trichloride |
InChI |
InChI=1S/C27H39N3P.3ClH/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9;;;/h10-21H,1-9H3;3*1H/q+3;;;/p-3 |
InChI-Schlüssel |
HPJDVVYSQAORBK-UHFFFAOYSA-K |
Kanonische SMILES |
C[N+](C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)[N+](C)(C)C)C3=CC=C(C=C3)[N+](C)(C)C.[Cl-].[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane](/img/structure/B14260487.png)
![Acetamide, N-[2-[(7-oxo-1,3,5-cycloheptatrien-1-yl)amino]ethyl]-](/img/structure/B14260489.png)


![Bis[4-(tridecafluorohexyl)phenyl] diselenide](/img/structure/B14260522.png)


![[(Hex-2-en-2-yl)selanyl]benzene](/img/structure/B14260535.png)
![2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14260536.png)



